The synthesis of methyl streptonigrin has been approached through various methodologies, reflecting the complexity of its structure. The total synthesis of streptonigrin has been achieved using several strategies that include:
Technical details regarding the synthesis often highlight the use of advanced techniques such as chromatography for purification and mass spectrometry for structural confirmation.
Methyl streptonigrin shares a similar molecular framework with streptonigrin but includes a methyl group that alters its chemical properties. The molecular formula for methyl streptonigrin is hypothesized to be , indicating the addition of a methyl group to the original structure of streptonigrin, which has a formula of .
The structure can be characterized by:
Methyl streptonigrin undergoes several chemical reactions that are crucial for its biological activity:
The detailed mechanisms behind these reactions often involve complex pathways that are studied using various analytical techniques.
The mechanism of action for methyl streptonigrin is primarily attributed to its ability to intercalate into DNA, leading to inhibition of DNA synthesis and ultimately cell death. Key processes include:
These actions collectively contribute to its efficacy as an antitumor agent.
Methyl streptonigrin exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulations for therapeutic use.
Methyl streptonigrin has potential applications in various scientific fields:
The ongoing research into methyl streptonigrin highlights its significance in medicinal chemistry and pharmaceutical development.
StnA methylesterase is a pivotal tailoring enzyme that hydrolyzes the methyl ester of 10′-demethoxystreptonigrin (compound 4) to form 10′-demethoxystreptonigrin acid (compound 5). Key characteristics include:
Table 1: StnA Methylesterase Structural Features
Feature | Description |
---|---|
Catalytic triad | Ser¹⁸⁵–His³⁴⁹–Asp³⁰⁸ |
Substrate binding pocket | Hydrophobic cavity (740.4 ų volume) with Phe²⁵⁶, Val²⁸⁷, Leu³¹⁰, Met³¹¹ |
Oxyanion hole | Stabilized by backbone amides of Ala¹⁰² and Leu¹⁸⁶ |
Disulfide bonds | Cys⁶¹/Cys⁶⁴ and Cys³¹²/Cys³¹⁹ enhance structural stability |
The α-helix cap domain (residues Leu²⁰⁹–Ile²⁸⁸) dominates substrate binding through:
Table 2: Engineered S. flocculus Mutants and Metabolites
Mutant | Gene Function | Accumulated Metabolites | Biosynthetic Implications |
---|---|---|---|
ΔstnK4 | Hypothetical protein | Oxoproopaline D, G, H (β-carbolines) | Blocks streptonigrin maturation |
ΔstnB1 | Dioxygenase | Lavendamycin methyl ester | Confirms N–C8' cleavage defect |
ΔstnF2 | Carboxyl methyltransferase | Demethyl-lavendamycin | Verifies methylation at C-8 |
Promoter Engineering: The constitutive promoter stnYp (from stnY regulator) enhances expression of tailoring enzymes:
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